molecular formula C19H21F3N4O B2608860 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2097873-33-9

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Katalognummer: B2608860
CAS-Nummer: 2097873-33-9
Molekulargewicht: 378.399
InChI-Schlüssel: XNANJROYDJQORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine moiety linked to a dihydropyrimidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-(trifluoromethyl)pyridine with piperidine under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Cyclopropylation: : The cyclopropyl group is introduced via a cyclopropanation reaction, which can be performed using diazomethane or a similar reagent in the presence of a catalyst like rhodium or copper.

  • Dihydropyrimidinone Formation: : The final step involves the condensation of the piperidine intermediate with a suitable dihydropyrimidinone precursor. This step often requires acidic or basic conditions to promote the cyclization and formation of the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the dihydropyrimidinone ring, potentially converting it to a tetrahydropyrimidinone. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and pyridine rings.

    Reduction: Reduced forms of the dihydropyrimidinone ring.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds within the dihydropyrimidinone class exhibit significant antiviral properties. Specifically, 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has shown potential in inhibiting viral replication by targeting viral polymerases. This mechanism is critical for developing treatments for viral infections, including influenza and HIV.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine production. Studies have shown that it can reduce levels of pro-inflammatory cytokines in vitro and in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis.

Anticancer Properties

Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. For instance, it has been effective against human breast cancer cells by inhibiting cell proliferation through modulation of key signaling pathways related to cell survival . This positions it as a candidate for further research in cancer therapeutics.

Antimicrobial Activity

The compound has exhibited antimicrobial effects against a range of bacterial strains. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes it a promising candidate for developing new antibiotics.

Case Studies and Research Findings

  • Antiviral Studies : A study explored the antiviral efficacy of dihydropyrimidinones against influenza virus, demonstrating that derivatives similar to this compound could significantly inhibit viral replication through competitive inhibition of viral polymerases.
  • Anti-inflammatory Research : In a model of rheumatoid arthritis, administration of the compound led to significant reductions in inflammation markers compared to control groups, suggesting its potential utility in treating chronic inflammatory conditions.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that the compound induced apoptosis and inhibited proliferation by affecting key signaling pathways involved in tumor growth .

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the piperidine and dihydropyrimidinone moieties may interact with specific amino acid residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the piperidine moiety but differs in the core structure and substituents.

    3-(Trifluoromethyl)pyridine: A simpler analog that lacks the piperidine and dihydropyrimidinone components.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the complex heterocyclic structure.

Uniqueness

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine moiety linked to a dihydropyrimidinone core. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for further research and development.

Biologische Aktivität

6-Cyclopropyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has gained attention for its potential pharmacological applications. This compound belongs to the class of 3,4-dihydropyrimidin-2(1H)-ones, which are known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. The unique structural features of this compound, particularly the cyclopropyl and trifluoromethyl groups, contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H21F3N4O2C_{20}H_{21}F_3N_4O_2 with a molecular weight of approximately 378.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's effectiveness in various biological assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Research indicates that compounds in this class can act as antagonists for adenosine receptors, particularly A2B receptors. For instance, a related study identified a derivative with a submicromolar affinity for A2B adenosine receptors, demonstrating the potential for selective receptor modulation .

Antitumor Activity

Research has shown that 3,4-dihydropyrimidin-2(1H)-ones exhibit significant antitumor properties. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The introduction of various substituents on the pyrimidine ring has been linked to enhanced cytotoxicity against specific cancer cell lines .

Antidiabetic Effects

The compound has also been studied for its antidiabetic properties. In vitro assays have demonstrated its potential to inhibit key enzymes involved in glucose metabolism, such as alpha-amylase and PTP-1B. For example, one study reported IC50 values of 0.91 μM for PTP-1B inhibition, indicating strong activity compared to standard drugs .

Antimicrobial Activity

Additionally, compounds similar to this compound have shown promising antimicrobial activity against various pathogens. This is particularly relevant given the increasing resistance to conventional antibiotics.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this class of compounds:

Study Activity IC50 Value Notes
A2B receptor antagonism585.5 nMSelective antagonist profile
Alpha-amylase inhibition0.91 μMSuperior to standard acarbose
Antitumor activityVaries by derivativeSignificant cytotoxic effects observed

Eigenschaften

IUPAC Name

6-cyclopropyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)25-8-5-13(6-9-25)11-26-12-24-16(10-17(26)27)14-3-4-14/h1-2,7,10,12-14H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNANJROYDJQORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.